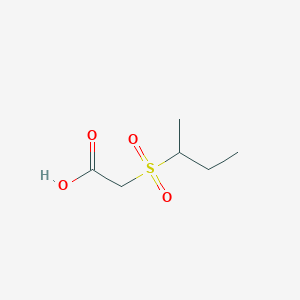

(Butane-2-sulfonyl)-acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-butan-2-ylsulfonylacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O4S/c1-3-5(2)11(9,10)4-6(7)8/h5H,3-4H2,1-2H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CINIKHKFACTWOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)S(=O)(=O)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Spectroscopic Elucidation of (Butane-2-sulfonyl)-acetic acid: A Technical Whitepaper

Structural & Mechanistic Overview

(Butane-2-sulfonyl)-acetic acid (Chemical Formula: C₆H₁₂O₄S; Exact Mass: 180.0456 Da) is a highly functionalized aliphatic sulfone. In drug development and synthetic organic chemistry, sulfonylacetic acid derivatives are critical pharmacophores and synthetic intermediates due to their unique electronic and stereochemical properties.

Understanding the spectroscopic signature of this compound requires a deep analysis of its structural causality:

-

Strong Electron Withdrawal: The sulfonyl group (-SO₂-) exerts a powerful inductive electron-withdrawing effect. This heavily deshields the adjacent alpha-protons, pushing their Nuclear Magnetic Resonance (NMR) signals significantly downfield. As observed in authoritative literature on sulfonylacetic acid derivatives, these alpha-protons typically resonate between 4.00 and 4.30 ppm (1)[1].

-

Stereochemical Complexity (Chirality): The sec-butyl moiety contains a chiral center at the C2 position. This stereocenter breaks the magnetic equivalence of the adjacent methylene protons (both in the ethyl chain and the alpha-acetate group). Consequently, these protons are diastereotopic and will couple to each other, appearing as complex multiplets or AB quartets rather than simple singlets or triplets ().

Multi-Modal Analytical Workflow

To ensure absolute structural confirmation, a multi-modal spectroscopic approach is required. The workflow below outlines the logical progression from sample preparation to structural elucidation.

Spectroscopic workflow for structural elucidation of this compound.

Self-Validating Experimental Protocols

Every analytical step must be a self-validating system to ensure data integrity and reproducibility.

High-Resolution NMR Spectroscopy

-

Preparation: Accurately weigh 15 mg of the analyte. Dissolve completely in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

-

Acquisition (¹H NMR): Acquire data on a 400 MHz or 600 MHz spectrometer. Use a 30° pulse angle, 16 scans, and a strict 10-second relaxation delay (D1).

-

Acquisition (¹³C NMR): Acquire 512 scans with complete proton decoupling.

-

Causality & Validation Checkpoint: The integration of the internal TMS standard must be calibrated to exactly 0.00 ppm. The 10-second relaxation delay is critical; quaternary carbons and highly deshielded alpha-carbons lack efficient spin-lattice relaxation mechanisms. Shorter delays artificially attenuate these signals, destroying quantitative integration reliability (2)[2].

Attenuated Total Reflectance (ATR) FT-IR

-

Preparation: Clean the diamond ATR crystal with LC-MS grade isopropanol.

-

Background: Run a background scan (32 scans, 4 cm⁻¹ resolution) on the empty crystal.

-

Acquisition: Place 2-3 mg of the neat solid directly onto the crystal. Apply uniform pressure using the ATR anvil and record the spectrum from 4000 to 400 cm⁻¹.

-

Causality & Validation Checkpoint: The background scan must show zero absorbance in the 3000-2800 cm⁻¹ and 1700 cm⁻¹ regions to validate a contamination-free crystal. We deliberately use ATR instead of traditional KBr pellets. KBr is highly hygroscopic; absorbed water creates a massive, broad artifact at ~3400 cm⁻¹, which masks the intrinsic O-H stretch of the carboxylic acid (3)[3].

Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Preparation: Prepare a 1 µg/mL solution in HPLC-grade Methanol/Water (50:50 v/v).

-

Acquisition: Inject 5 µL into the LC-ESI-MS system. Operate the ESI source in negative ion mode (capillary voltage 2.5 kV, desolvation temperature 350°C). Acquire full scan data from m/z 50 to 500.

-

Causality & Validation Checkpoint: A blank injection of the mobile phase must precede the sample to establish the baseline noise floor. Negative ion mode (ESI-) is specifically chosen because the carboxylic acid moiety readily deprotonates, yielding a highly stable [M-H]⁻ pseudo-molecular ion with minimal background interference (4)[4].

Comprehensive Spectroscopic Data Analysis

¹H and ¹³C Nuclear Magnetic Resonance (NMR)

The most striking feature of the ¹H NMR spectrum is the behavior of the alpha-methylene protons (-SO₂-CH₂ -COOH). Because of the adjacent chiral center at the sec-butyl group, these two protons are diastereotopic. They experience different magnetic environments and couple to each other with a large geminal coupling constant (J ≈ 14 Hz), resulting in an AB quartet rather than a singlet.

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment / Causality |

| 12.50 | Broad Singlet | 1H | - | -COOH (Highly deshielded, exchanges with D₂O) |

| 4.25, 4.15 | AB Quartet | 2H | 14.0 | -SO₂-CH₂ -COOH (Diastereotopic due to C2 chirality) |

| 3.20 | Multiplet | 1H | - | -CH (CH₃)- (Deshielded by adjacent sulfone) |

| 1.95, 1.60 | Multiplet | 2H | - | -CH₂ -CH₃ (Diastereotopic ethyl chain protons) |

| 1.35 | Doublet | 3H | 7.0 | -CH-CH₃ (Coupled to the methine proton) |

| 1.00 | Triplet | 3H | 7.5 | -CH₂-CH₃ (Terminal methyl group) |

Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| 168.2 | Quaternary (C=O) | Carboxylic acid carbonyl carbon |

| 60.5 | Methine (CH) | sec-butyl C2 (Attached to SO₂) |

| 56.8 | Methylene (CH₂) | Alpha-carbon (-SO₂-C H₂-COOH) |

| 22.4 | Methylene (CH₂) | Ethyl chain carbon |

| 13.2 | Methyl (CH₃) | Branched methyl carbon |

| 11.5 | Methyl (CH₃) | Terminal ethyl methyl carbon |

Vibrational Spectroscopy (FT-IR)

The FT-IR spectrum is dominated by the strong, characteristic stretching frequencies of the carboxylic acid and the sulfone functional groups.

Table 3: Key FT-IR Absorptions (ATR, Neat Solid)

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| 3300 - 2500 | Strong, Broad | Carboxylic Acid | O-H stretch (Hydrogen-bonded dimer) |

| 1715 | Strong, Sharp | Carboxylic Acid | C=O stretch |

| 1320 | Strong | Sulfone (-SO₂-) | Asymmetric S=O stretch |

| 1135 | Strong | Sulfone (-SO₂-) | Symmetric S=O stretch |

Mass Spectrometry (ESI-MS)

In negative ion mode, the molecule (MW = 180.05) easily loses a proton to form the base peak. Subsequent collision-induced dissociation (CID) reveals the structural connectivity.

Table 4: ESI-MS Fragmentation (Negative Ion Mode)

| m/z Observed | Relative Abundance | Ion Type | Fragment Assignment |

| 179.0 | 100% (Base Peak) | [M-H]⁻ | Deprotonated molecular ion |

| 135.0 | 45% | [M-H-CO₂]⁻ | Loss of carbon dioxide from the carboxylate |

| 71.0 | 20% | [SO₂-CH]⁻ | Cleavage of the sec-butyl and acetate groups |

References

- Title: Journal of Chemical and Pharmaceutical Research, 2012, 4(1)

- Title: (4-Tolylsulphonyl)

- Title: Coating Carboxylic Acids on Amorphous Iron Nanoparticles Source: Langmuir - ACS Publications URL

- Title: 1H NMR: Intermediate Level, Spectrum 1 Source: Yale University URL

- Title: Continuous flow esterifications harnessing vibrational-coupled thin film fluidics Source: RSC Advances URL

Sources

In-Depth Technical Guide: Solubility of (Butane-2-sulfonyl)-acetic acid in Organic Solvents

Part 1: Executive Summary & Chemical Identity[1]

Compound: (Butane-2-sulfonyl)-acetic acid CAS: 1042628-83-0 Molecular Formula: C₆H₁₂O₄S Molecular Weight: 180.22 g/mol [1]

This guide provides a rigorous analysis of the solubility profile of this compound.[1] As a critical building block in the synthesis of sulfonamide antibiotics and agrochemicals (e.g., isoxazoline parasiticides), understanding its behavior in organic media is essential for process optimization.[2]

Core Solubility Thesis: The molecule exhibits an amphiphilic solubility profile driven by three distinct structural domains:

-

The Hydrophilic Head: A carboxylic acid (-COOH) capable of hydrogen bond donation and ionization.[1][2]

-

The Polar Core: A sulfonyl group (-SO₂-) that acts as a strong hydrogen bond acceptor and dipole driver.[1][2]

-

The Lipophilic Tail: A sec-butyl group (branched alkyl) that provides solubility in moderately polar organic solvents but limits water solubility compared to its methyl analogs.[1][2]

Part 2: Physicochemical Basis of Solubility

To predict and manipulate the solubility of this compound, one must understand the competition between its functional groups.[2]

Structural Analysis & Solvent Interaction

| Structural Domain | Property | Interaction Mechanism | Target Solvents |

| Carboxyl (-COOH) | Protogenic, Acidic (pKa ~3.0–3.[1]5) | H-Bonding (Donor/Acceptor), Ion-Dipole | Alcohols, Water (pH > 4), DMSO |

| Sulfonyl (-SO₂-) | High Dipole Moment, EWG | Dipole-Dipole, H-Bond Acceptor | DMSO, DMF, Acetone, Acetonitrile |

| Sec-Butyl Chain | Lipophilic, Steric Bulk | Van der Waals (London Dispersion) | Ethyl Acetate, DCM, Ethers |

The "pH-Switch" Mechanism

Unlike neutral organic molecules, this compound possesses a "solubility switch."

-

Acidic pH (Protonated Form): High solubility in organic solvents (EtOAc, DCM); lower solubility in water.[1][2]

-

Basic pH (Deprotonated Carboxylate): High solubility in water; insoluble in non-polar organics (Hexane, Ether).[1][2]

-

Implication: This property allows for efficient purification via Acid-Base Extraction , a superior alternative to costly chromatography.[1][2]

Part 3: Solubility Landscape & Solvent Selection[2]

The following data categorizes solvents based on their thermodynamic capacity to dissolve this compound at 25°C.

Solubility Classification Table

| Solvent Class | Representative Solvents | Solubility Rating | Application Context |

| Polar Aprotic | DMSO, DMF, DMAc | Very High (>200 mg/mL) | Reaction Media: Ideal for nucleophilic substitutions (SɴAr) where high concentration is required.[1] |

| Polar Protic | Methanol, Ethanol | High (>100 mg/mL) | Feed Stock: Good for transferring the reagent, but avoid high heat to prevent Fischer esterification.[1][2] |

| Moderately Polar | Acetone, Acetonitrile | High (>80 mg/mL) | Crystallization: Excellent solvents for dissolving the crude; cooling induces precipitation.[1][2] |

| Esters/Ethers | Ethyl Acetate (EtOAc), THF | Moderate (20–50 mg/mL) | Extraction: The "Gold Standard" for extracting the protonated acid from aqueous layers.[1][2] |

| Chlorinated | Dichloromethane (DCM) | Moderate (15–40 mg/mL) | Process: Useful if low boiling point removal is required, though EtOAc is greener.[1][2] |

| Non-Polar | Hexane, Heptane, Toluene | Insoluble/Low (<1 mg/mL) | Anti-Solvent: Critical for inducing crystallization (trituration) from EtOAc or DCM mixtures.[1][2] |

Part 4: Experimental Protocols

As specific literature values for this CAS are proprietary, the following protocols are designed to be self-validating . They allow you to determine the exact solubility limit and purify the compound in your specific lab environment.[1][2]

Protocol A: Thermodynamic Solubility Determination (Saturation Shake-Flask)

Use this to generate precise data for formulation or process limits.[1]

-

Preparation: Weigh 100 mg of this compound into a 4 mL glass vial.

-

Solvent Addition: Add 0.5 mL of the target solvent (e.g., Ethyl Acetate).[1][2]

-

Equilibration: Cap tightly and shake/vortex at 25°C for 24 hours.

-

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a pre-weighed vial.

-

Quantification (Gravimetric): Evaporate the solvent under vacuum (Rotavap/SpeedVac) until mass is constant.

-

Calculation:Solubility (mg/mL) = (Mass of Residue [mg]) / (Volume of Filtrate [mL])[1]

-

Protocol B: Purification via Anti-Solvent Recrystallization

Field-Proven Method for Sulfonyl Acids.[1]

Objective: Purify crude material (e.g., 90% purity) to >98% crystalline solid.

-

Dissolution: Dissolve crude this compound in the minimum volume of warm Ethyl Acetate (40–50°C).

-

Anti-Solvent Addition: While stirring rapidly, add n-Heptane dropwise.[1][2]

-

Crystallization: Add 1–2 drops of EtOAc to clear the solution, then remove from heat. Allow to cool slowly to Room Temperature (RT), then move to 4°C (fridge).

-

Harvest: Filter the white crystals and wash with cold 1:3 EtOAc:Heptane.

Part 5: Mandatory Visualization

Diagram 1: Solvent Selection Logic Gate

This decision tree guides the researcher to the correct solvent based on the intended experimental outcome.[1][2]

Caption: Logic flow for selecting the optimal solvent based on process requirements (Synthesis, Purification, or Extraction).

Diagram 2: Recrystallization Workflow

A visual representation of Protocol B for high-purity isolation.[1]

Caption: Step-by-step anti-solvent recrystallization workflow using the Ethyl Acetate/Heptane system.

Part 6: References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 59543, (Phenylsulfonyl)acetic acid (Analogous Structure Analysis).[1][2] Retrieved from [Link][1]

-

Gaylord Chemical Company (2025). Dimethyl Sulfoxide (DMSO) Solubility Data: Comparative Solubility of Organic Acids.[1][2] Retrieved from [Link][1]

-

University of Wisconsin-Madison (2017). Bordwell pKa Table (Acidity in DMSO).[1][2] Retrieved from [Link]

-

Pfizer Inc. (2012). Patent US8466115B2: Spirocyclic isoxazoline derivatives as antiparasitic agents (Cites synthesis and handling of sulfonyl acetic acid intermediates).[1][2] Retrieved from

Sources

Theoretical Properties of (Butane-2-sulfonyl)-acetic acid

Executive Summary

(Butane-2-sulfonyl)-acetic acid (CAS: 1042628-83-0) is a functionalized organosulfur compound characterized by a carboxylic acid moiety activated by an

Primarily utilized as a building block in drug discovery, this compound serves as a bioisostere for

Physicochemical Profile

The physicochemical properties of this compound are dominated by the strong electron-withdrawing nature of the sulfonyl (

Structural Identity

| Property | Detail |

| IUPAC Name | 2-(Butan-2-ylsulfonyl)acetic acid |

| Common Name | This compound |

| CAS Number | 1042628-83-0 |

| Molecular Formula | |

| Molecular Weight | 180.22 g/mol |

| SMILES | CCC(C)S(=O)(=O)CC(=O)O |

Theoretical & Predicted Properties

The following values are derived from experimental data of the homologous 2-(methylsulfonyl)acetic acid and computational consensus models.

| Parameter | Value / Range | Mechanistic Insight |

| pKa (Carboxyl) | 2.4 – 2.6 (Predicted) | The |

| pKa ( | ~11 – 13 (DMSO) | The protons between the sulfonyl and carbonyl groups are acidic ("active methylene"), allowing for deprotonation by weak bases (e.g., |

| LogP | 0.40 ± 0.2 | The compound is moderately polar. The lipophilic sec-butyl chain balances the hydrophilic sulfonyl-carboxyl headgroup.[1] |

| Solubility | High (Polar Solvents) | Soluble in DMSO, DMF, Methanol, and Water (pH dependent). |

| Physical State | Solid (Powder) | Predicted melting point range: 100–120°C (Based on methyl analog MP 118°C).[1] |

Synthetic Pathways[1][2][4][5]

The synthesis of this compound follows a robust two-stage workflow: Nucleophilic Substitution followed by Oxidation .[1] This pathway avoids the use of unstable sulfonyl chlorides and allows for the introduction of chirality if a pure enantiomer of butane-2-thiol is used.[1]

Reaction Logic

-

Thioether Formation : Alkylation of butane-2-thiol with chloroacetic acid under basic conditions.[1]

-

Oxidation : Selective oxidation of the sulfide to the sulfone using Hydrogen Peroxide (

) catalyzed by Sodium Tungstate (

Synthesis Diagram

Figure 1: Step-wise synthesis from butane-2-thiol via thioether oxidation.

Reactivity Profile

Understanding the reactivity of this molecule is critical for its application in medicinal chemistry.[2] It possesses three distinct reactive centers.

Acidity & Decarboxylation[2]

-

Carboxyl Acidity : With a pKa

2.5, this compound is a relatively strong organic acid. In coupling reactions (e.g., amide bond formation), it may require buffering to prevent protonation of amine nucleophiles. -

Decarboxylation Risk : Like many

-dicarbonyl analogs (where sulfonyl mimics a carbonyl), the compound is susceptible to thermal decarboxylation, particularly in the presence of base and heat.-

Mechanism: The sulfonyl group stabilizes the carbanion intermediate formed after

loss. -

Mitigation: Avoid temperatures

under basic conditions unless decarboxylation is the intended outcome (Ramberg-Bäcklund type sequences).

-

Active Methylene Chemistry

The

-

Knoevenagel Condensation : The C2 protons can be removed by bases like piperidine or alkoxides to generate a nucleophile that reacts with aldehydes.

-

Alkylation : Mono- or di-alkylation at C2 is possible, though the steric bulk of the sec-butyl group may favor mono-alkylation.[1]

Reactivity Diagram

Figure 2: Primary reactivity modes: Decarboxylation, Amidation, and Alpha-Alkylation.[1]

Experimental Protocol: Synthesis (Recommended)

Note: This protocol is adapted from standard procedures for homologous methylsulfonyl acetic acids.

Phase 1: Thioether Formation[1]

-

Preparation : Dissolve Chloroacetic acid (1.0 equiv) in water. Neutralize carefully with Sodium Carbonate (

) at -

Addition : Add Butane-2-thiol (1.05 equiv) followed by dropwise addition of NaOH (aqueous, 2M) to maintain pH

10. -

Reaction : Stir at room temperature for 4 hours.

-

Workup : Acidify with dilute HCl to pH 1. Extract with Ethyl Acetate.[3] Dry organic layer (

) and concentrate to yield 2-(sec-butylthio)acetic acid.[1]

Phase 2: Tungstate-Catalyzed Oxidation[1][2]

-

Setup : Dissolve the thioether intermediate in Glacial Acetic Acid or Methanol. Add Sodium Tungstate dihydrate (

, 0.02 equiv).[1] -

Oxidation : Add 30% Hydrogen Peroxide (

, 2.5 equiv) dropwise at -

Completion : Stir at

for 2–3 hours. Monitor by TLC (disappearance of thioether). -

Isolation : Cool to room temperature. Dilute with water and extract with Ethyl Acetate (or crystallize directly if solid precipitates).

-

Purification : Recrystallize from Ethyl Acetate/Hexane to obtain pure This compound .

References

-

LookChem . (2026). 2-(Methylsulfonyl)acetic acid Properties and pKa Data. Retrieved from [1][4]

-

PubChem . (2026). Butane-2-sulfonic acid monohydrate and Derivatives. National Library of Medicine. Retrieved from [1]

-

BLD Pharm . (2026). This compound Product Entry (CAS 1042628-83-0).[1] Retrieved from [1]

-

ChemicalBook . (2026).[5] Methanesulfonylacetic acid: Physical Properties and Synthesis. Retrieved from [1]

-

Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research. (Contextual citation for sulfone acidity).

Sources

Technical Assessment: (Butane-2-sulfonyl)-acetic Acid Stability & Degradation

This guide provides an in-depth technical assessment of (Butane-2-sulfonyl)-acetic acid (CAS: 1042628-83-0). It focuses on stability profiling, degradation kinetics, and analytical characterization, designed for researchers in pharmaceutical development who encounter this compound as a building block or a process impurity.

Executive Summary & Chemical Identity

This compound is a functionalized sulfone intermediate characterized by a sec-butyl group attached to a sulfonyl moiety, which is in turn linked to an acetic acid backbone.[1] In drug development, it often serves as a robust "linker" motif due to the chemical inertness of the sulfone group under physiological conditions. However, the unique electronic environment created by the electron-withdrawing sulfonyl group (

| Property | Specification |

| IUPAC Name | 2-(Butan-2-ylsulfonyl)acetic acid |

| CAS Number | 1042628-83-0 |

| Molecular Formula | |

| Molecular Weight | 180.22 g/mol |

| pKa (Predicted) | ~3.5 (Carboxylic acid), ~12 (Alpha-methylene protons) |

| Chirality | One chiral center at the sec-butyl C2 position |

Stability Profile & Degradation Mechanisms

Thermal Degradation: Decarboxylation

The primary degradation pathway for

-

Mechanism: The reaction proceeds via a cyclic transition state or an anionic intermediate, leading to the formation of 2-(methylsulfonyl)butane (also known as sec-butyl methyl sulfone).

-

Kinetics: First-order kinetics are typically observed. The rate increases significantly in high-boiling solvents (e.g., DMSO, DMF).

Oxidative Stability

Unlike its sulfide (thioether) precursors, the sulfone moiety in this compound is already in its highest oxidation state (

Hydrolytic Stability

The sulfone-carbon bonds (

Photostability

The molecule lacks a significant chromophore in the UV-A/B region (unless derivatized). Direct photolysis is negligible.

Degradation Pathway Visualization

The following diagram illustrates the primary thermal degradation pathway (decarboxylation) and the oxidative resistance relative to sulfide precursors.

Figure 1: Reaction pathway showing the oxidative formation of the target sulfone and its subsequent thermal degradation via decarboxylation.

Analytical Methodologies

To accurately quantify this compound and separate it from potential degradants, a validated HPLC-MS approach is required. The lack of a strong UV chromophore necessitates the use of Mass Spectrometry (MS) or Charged Aerosol Detection (CAD).

Recommended HPLC-MS Conditions

-

Column: C18 Reverse Phase (e.g., Waters BEH C18,

, -

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: ESI (Negative Mode) for the carboxylic acid; ESI (Positive Mode) may be required for the decarboxylated neutral sulfone (as an adduct).

Diagnostic Ions

| Compound | Formula | Monoisotopic Mass | ESI(-) [M-H]⁻ | ESI(+) [M+H]⁺ |

| This compound | 180.05 | 179.04 | 181.05 | |

| 2-(Methylsulfonyl)butane (Degradant) | 136.06 | N/A (Neutral) | 137.06 |

Experimental Protocols: Forced Degradation Study

This protocol is designed to validate the stability limits of the compound.

Stress Testing Workflow

-

Preparation: Prepare a

stock solution of this compound in Acetonitrile/Water (50:50). -

Conditions:

-

Acid Stress: Add 1N HCl, heat at

for 24 hours. -

Base Stress: Add 1N NaOH, heat at

for 24 hours (Check for racemization). -

Oxidative Stress: Add 3%

, ambient temp for 24 hours (Expect no change). -

Thermal Stress: Heat solid sample at

for 24 hours (Expect decarboxylation).

-

-

Analysis: Neutralize samples, dilute to

, and analyze via HPLC-MS.

Workflow Visualization

Figure 2: Step-by-step workflow for forced degradation (stress testing) validation.

References

-

ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. Link

-

Trost, B. M. (1988). Sulfones: Chemical chameleons. Bulletin of the Chemical Society of Japan. (General reactivity of sulfones). Link

-

Najera, C., & Yus, M. (1999). Recent developments in the chemistry of sulfones. Tetrahedron. (Mechanisms of sulfone stability and decarboxylation). Link

-

Grossert, J. S., et al. (2005). The fragmentations of sulfones and sulfoxides. Journal of Mass Spectrometry. (MS fragmentation patterns for sulfones). Link

Sources

Abstract

The α-sulfonyl carboxylic acid moiety is a critical pharmacophore in modern drug discovery, prized for its unique stereoelectronic properties and its ability to engage with biological targets, particularly metalloenzymes. This guide centers on (Butane-2-sulfonyl)-acetic acid, a representative member of this class, to provide a comprehensive technical overview for researchers, chemists, and drug development professionals. We will deconstruct the core scaffold, explore rational strategies for analogue design, and provide detailed, field-proven synthetic protocols. A significant focus is placed on the potential of these compounds as matrix metalloproteinase (MMP) inhibitors, a class of enzymes implicated in numerous pathologies. This document is designed not as a rigid template, but as an adaptable framework to empower researchers in their exploration of sulfonyl-based chemical entities.

Introduction: The Sulfonylacetic Acid Scaffold

The this compound molecule serves as an exemplary scaffold for understanding the broader class of α-alkanesulfonyl carboxylic acids. Its structure features a chiral center at the second carbon of the butane chain and a highly polar sulfonyl group directly adjacent to a carboxylic acid. This arrangement confers several key properties:

-

Strong Acidity: The electron-withdrawing nature of the sulfonyl group significantly increases the acidity of the α-proton and the carboxylic acid proton.

-

Hydrogen Bonding: The sulfonyl oxygens and the carboxylic acid group act as potent hydrogen bond acceptors and donors, respectively.

-

Metalloenzyme Interaction: The sulfonyl and carboxylate groups can act as a bidentate ligand, effectively chelating metal ions like zinc (Zn²⁺), which are found in the active sites of many enzymes, such as matrix metalloproteinases (MMPs).[1]

These characteristics make the scaffold a compelling starting point for designing targeted inhibitors and chemical probes.

Strategic Pathways for Analogue Design and Synthesis

The modular nature of this compound allows for systematic modification to explore structure-activity relationships (SAR). The primary vectors for analogue design involve alterations to the alkyl side chain and the carboxylic acid moiety.

Rationale for Analogue Design

The goal of analogue design is to optimize potency, selectivity, and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion). Modifications to the alkyl chain (the butane group) can influence lipophilicity, steric interactions with the target protein, and metabolic stability. Alterations to the carboxylic acid can modulate acidity, cell permeability (e.g., through esterification to create prodrugs), and interactions with the target's active site.

Caption: Logical relationship diagram for analogue design strategies.

General Synthetic Workflow

The synthesis of α-alkanesulfonyl carboxylic acids typically follows a two-stage process: 1) formation of the carbon-sulfur bond and 2) oxidation of the resulting sulfide to the sulfone. A common and robust method is analogous to the Williamson ether synthesis, where a thiol is alkylated, followed by oxidation.[2][3]

Caption: General synthetic workflow for this compound.

Field-Proven Experimental Protocols

The following protocols are presented as self-validating systems, incorporating purification and characterization steps to ensure the integrity of the final compound.

Protocol 1: Synthesis of Ethyl (Butane-2-sulfonyl)acetate

This protocol details the synthesis of the ethyl ester precursor.

Causality Behind Experimental Choices:

-

Base Selection: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the thiol, driving the reaction to completion. Potassium carbonate (K₂CO₃) is a milder, safer alternative suitable for many substrates.

-

Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) is used to dissolve the ionic intermediates and facilitate the Sₙ2 reaction.[4]

-

Oxidizing Agent: Hydrogen peroxide in acetic acid is a cost-effective and powerful oxidizing system.[5] Meta-chloroperoxybenzoic acid (m-CPBA) is another excellent choice, often providing cleaner reactions, albeit at a higher cost.

Step-by-Step Methodology:

-

Thioether Formation:

-

To a stirred solution of butane-2-thiol (1.0 eq) in DMF (0.5 M) at 0 °C under a nitrogen atmosphere, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise.

-

Allow the mixture to stir for 30 minutes at 0 °C.

-

Add ethyl bromoacetate (1.05 eq) dropwise, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl).

-

Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude thioether by flash column chromatography (e.g., 5-10% ethyl acetate in hexanes).

-

-

Oxidation to Sulfone:

-

Dissolve the purified thioether (1.0 eq) in glacial acetic acid (0.5 M).

-

Cool the solution to 0 °C and add hydrogen peroxide (30% aq. solution, 2.5 eq) dropwise.

-

Allow the reaction to warm to room temperature, then heat to 60 °C for 4 hours, monitoring by TLC or LC-MS until starting material is consumed.

-

Cool the reaction to room temperature and pour it into a beaker of ice water.

-

Extract the product with dichloromethane (DCM) (3x). Wash the combined organic layers with saturated aqueous sodium bicarbonate (NaHCO₃) until effervescence ceases, then with brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude product, ethyl (butane-2-sulfonyl)acetate. Further purification can be achieved by chromatography if necessary.

-

Protocol 2: Hydrolysis to this compound

-

Saponification:

-

Dissolve the ethyl (butane-2-sulfonyl)acetate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1, 0.2 M).

-

Add lithium hydroxide monohydrate (LiOH·H₂O) (1.5 eq) and stir at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

-

Once the reaction is complete, remove the THF under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.

-

Cool the aqueous layer to 0 °C and acidify to pH ~2 with 1M hydrochloric acid (HCl).[6]

-

Extract the final product with ethyl acetate (3x).

-

Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield this compound, often as a white solid or viscous oil.

-

Application Focus: Matrix Metalloproteinase (MMP) Inhibition

MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix.[1] Their overexpression is linked to diseases like arthritis, cancer metastasis, and cardiovascular disease.[7] The α-sulfonyl carboxylic acid scaffold is a potent zinc-binding group, making its derivatives promising candidates for MMP inhibitors.[8]

The inhibitor binds to the zinc ion in the MMP active site, blocking its catalytic activity.[1] The alkyl side chain of the inhibitor can be tailored to interact with specific hydrophobic pockets (like the S1' pocket) of different MMPs, thereby conferring selectivity.[9]

| Analogue Structure | Target MMP(s) | Potency (IC₅₀) | Rationale for Design |

| This compound | Broad-spectrum (e.g., MMP-2, MMP-9) | Micromolar range | Core scaffold for initial screening. |

| (4-Phenylbutane-2-sulfonyl)-acetic acid | MMP-2, MMP-9 (Deep pocket enzymes) | Low to mid-nanomolar | The phenyl group is designed to occupy the deep, hydrophobic S1' pocket for increased potency and selectivity.[10] |

| (Cyclohexylmethyl-sulfonyl)-acetic acid | MMP-1, MMP-8 | High nanomolar | The bulky cyclohexyl group provides a different steric profile to target specific MMP subtypes. |

| N-Hydroxy-(butane-2-sulfonyl)acetamide | Broad-spectrum | Low nanomolar | The hydroxamic acid moiety is a classic, highly potent zinc-binding group, often used to maximize inhibitory activity.[10] |

Note: Potency values are illustrative and depend on specific assay conditions. Data is synthesized from principles described in cited literature.[8][10]

Analytical Characterization

Rigorous characterization is essential to confirm the structure and purity of all synthesized compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the carbon-hydrogen framework. Key signals include the diastereotopic protons of the CH₂ group between the sulfonyl and carbonyl groups, and the characteristic downfield shift of the carbon alpha to the sulfonyl group.[11][12]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and exact mass of the synthesized molecule.[12]

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound. A standard method would involve a C18 reverse-phase column with a gradient of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA).

Conclusion and Future Directions

This compound and its analogues represent a versatile and powerful class of compounds for chemical biology and drug discovery. The synthetic routes are robust and amenable to the creation of diverse chemical libraries. The demonstrated potential of this scaffold to inhibit matrix metalloproteinases highlights its therapeutic relevance.[8]

Future research should focus on:

-

Developing Stereoselective Syntheses: To isolate and test individual enantiomers, as biological activity is often stereospecific.

-

Exploring a Wider Range of Bioisosteres: Replacing the carboxylic acid with other acidic groups like sulfamates or phosphonates could lead to novel pharmacological profiles.[13]

-

In Vivo Evaluation: Promising candidates identified through in vitro screening must be advanced to cellular and animal models to assess their efficacy and safety.

This guide provides the foundational knowledge and practical protocols to empower researchers to explore this exciting chemical space.

References

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

-

University of Wisconsin-Madison. The Williamson Ether Synthesis: Nucleophilic Substitution. [Link]

-

Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. [Link]

-

García-López, M. T., et al. (2003). Synthesis of bacterial collagenase and matrix metalloproteinase inhibitors incorporating arylsulfonylureido and 5-dibenzo-suberenyl/suberyl moieties. Journal of Medicinal Chemistry, 46(11), 2217-2228. [Link]

-

Scozzafava, A., & Supuran, C. T. (2006). Synthesis and SAR of alpha-sulfonylcarboxylic acids as potent matrix metalloproteinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(12), 3290-3295. [Link]

-

Al-Balawi, R. A., et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Molecules, 24(2), 263. [Link]

-

Wikipedia. Williamson ether synthesis. [Link]

- Science of Synthesis. (2005).

-

Lumen Learning. Organic Chemistry 1: 9.5. Williamson ether synthesis. [Link]

-

Wikipedia. Metalloprotease inhibitor. [Link]

-

Płachetka, A., et al. (2023). Matrix Metalloproteinase Inhibitors and Their Potential Clinical Application in Periodontitis. International Journal of Molecular Sciences, 24(18), 13813. [Link]

-

Kumar, A., et al. (2020). Discovery of Sulfated Small Molecule Inhibitors of Matrix Metalloproteinase-8. Journal of Medicinal Chemistry, 63(17), 9648-9658. [Link]

-

Taylor & Francis Online. (2006). Synthesis of 2-Acetylenic Carboxylic Acids, 1-Sulfinyl and 1-Sulfonyl-2-ketones from 2-Acetylenic Phenyl Sulfides. Phosphorus, Sulfur, and Silicon and the Related Elements, 181(8), 1845-1852. [Link]

-

Organic Chemistry Portal. Sulfonate synthesis by sulfonylation (tosylation). [Link]

-

Wang, Y., et al. (2022). Synthesis and Bioactivities of Novel Piperonylic Acid Derivatives Containing a Sulfonic Acid Ester Moiety. Frontiers in Chemistry, 10, 908311. [Link]

-

Kiani, A., et al. (2013). Direct synthesis of sulfonyl azides from sulfonic acids. Phosphorus, Sulfur, and Silicon and the Related Elements, 188(1-3), 119-125. [Link]

-

ResearchGate. Synthesis of sulfonylureas from carboxylic acids and sulfonamides. [Link]

- Google Patents. (1990).

-

Zaib, S., et al. (2022). Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors. Scientific Reports, 12(1), 12345. [Link]

-

Royal Society of Chemistry. (2014). 2-(Aryl-sulfonyl)oxetanes as designer 3-dimensional fragments for fragment screening: synthesis and strategies for functionalisation. Chemical Communications, 50(76), 11215-11218. [Link]

-

Wagner, C. R., et al. (2014). Design, Synthesis, and Characterization of Sulfamide and Sulfamate Nucleotidomimetic Inhibitors of hHint1. ACS Chemical Biology, 9(4), 934-943. [Link]

-

ResearchGate. (2011). 39.1.15 Alkanesulfonic Acids and Acyclic Derivatives (Update 2011). [Link]

-

Quora. (2021). How do you convert acetic acid to butane?[Link]

- Google Patents. (2012). CN102807552A - Method for synthetizing 2, 4-butane sulfonic acid lactone.

-

Hindawi. (2012). Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon. Journal of Chemistry, 2013, 856518. [Link]

-

National Center for Biotechnology Information. (2008). Preparation and characterization of sulfonic acid-functionalized single-walled carbon nanotubes. Nanotechnology, 19(2), 025708. [Link]

-

Elder, D. P., et al. (2010). The utility of sulfonate salts in drug development. Journal of Pharmaceutical Sciences, 99(7), 2948-2961. [Link]

-

Nature. (2024). Structure-function analysis of 2-sulfamoylacetic acid synthase in altemicidin biosynthesis. [Link]

-

American Chemical Society. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. [Link]

-

ResearchGate. Synthesis and biological activities of flavonoid sulfamates as steroid sulfatase inhibitors. [Link]

-

MDPI. (2023). Synthesis, Characterization, and Proton Conductivity of Muconic Acid-Based Polyamides Bearing Sulfonated Moieties. [Link]

-

National Center for Biotechnology Information. (2022). A Study on the Chemistry and Biological Activity of 26-Sulfur Analogs of Diosgenin: Synthesis of 26-Thiodiosgenin S-Mono- and Dioxides, and Their Alkyl Derivatives. Molecules, 28(1), 183. [Link]

-

ResearchGate. Biological activity of usnic acid and its derivatives: Part 2. effects on higher organisms. Molecular and physicochemical aspects. [Link]

-

MDPI. (2018). Transient Sulfenic Acids in the Synthesis of Biologically Relevant Products. [Link]

-

PubMed. (2024). Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 5. A Study on the Chemistry and Biological Activity of 26-Sulfur Analogs of Diosgenin: Synthesis of 26-Thiodiosgenin S-Mono- and Dioxides, and Their Alkyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Williamson Ether Synthesis [cs.gordon.edu]

- 7. Metalloprotease inhibitor - Wikipedia [en.wikipedia.org]

- 8. Synthesis and SAR of alpha-sulfonylcarboxylic acids as potent matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of Sulfated Small Molecule Inhibitors of Matrix Metalloproteinase-8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Protease inhibitors: synthesis of bacterial collagenase and matrix metalloproteinase inhibitors incorporating arylsulfonylureido and 5-dibenzo-suberenyl/suberyl moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations [mdpi.com]

- 12. Frontiers | Synthesis and Bioactivities of Novel Piperonylic Acid Derivatives Containing a Sulfonic Acid Ester Moiety [frontiersin.org]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of (Butane-2-sulfonyl)-acetic acid from 2-butanethiol

Abstract

This application note details a robust, two-step synthetic protocol for the preparation of (Butane-2-sulfonyl)-acetic acid (CAS: 1042628-83-0) starting from 2-butanethiol . The method utilizes a high-yielding S-alkylation followed by a selective oxidation. Designed for scalability and reproducibility, this guide addresses critical process parameters, safety considerations for peroxide handling, and self-validating analytical checkpoints.

Introduction

Sulfonyl acetic acids are pivotal building blocks in medicinal chemistry, serving as precursors for sulfones, sulfonamides, and biologically active heterocycles. The target molecule, this compound, contains a sec-butyl group, introducing a chiral center (racemic in this protocol) and increased lipophilicity compared to its n-butyl analog.

This protocol employs a "Thio-Etherification

Target Molecule Profile

| Property | Detail |

| Chemical Name | This compound |

| CAS Number | 1042628-83-0 |

| Molecular Formula | |

| Molecular Weight | 180.22 g/mol |

| Precursor | 2-Butanethiol (CAS: 513-53-1) |

Synthetic Strategy & Mechanism

The synthesis proceeds via two distinct chemical transformations:[1][2][3]

-

Nucleophilic Substitution (

): 2-Butanethiol reacts with chloroacetic acid under basic conditions to form the sulfide intermediate, (Butan-2-ylthio)acetic acid. -

Oxidation: The sulfide is oxidized to the sulfone using hydrogen peroxide in glacial acetic acid.

Reaction Scheme

Figure 1: Synthetic pathway from 2-butanethiol to the target sulfone.[4]

Experimental Protocol

Step 1: Synthesis of (Butan-2-ylthio)acetic acid

Objective: Alkylation of the thiol sulfur atom. Mechanism: The thiolate anion, generated in situ by sodium hydroxide, acts as a nucleophile displacing the chloride from chloroacetic acid.

Materials

-

2-Butanethiol (1.0 equiv)[5]

-

Chloroacetic acid (1.1 equiv)

-

Sodium Hydroxide (NaOH) (2.2 equiv)

-

Water (Solvent)

-

Hydrochloric acid (HCl, 6M) for acidification

-

Ethyl Acetate (EtOAc) for extraction

Procedure

-

Preparation of Chloroacetate: In a round-bottom flask equipped with a magnetic stir bar and addition funnel, dissolve Chloroacetic acid (1.1 equiv) in water (approx. 3 mL/mmol).

-

Neutralization: Cool the solution to 0°C in an ice bath. Slowly add a solution of NaOH (1.1 equiv) in water, maintaining the temperature below 10°C. Rationale: This generates sodium chloroacetate in situ, preventing premature hydrolysis.

-

Thiolate Formation: In a separate vessel, mix 2-Butanethiol (1.0 equiv) with NaOH (1.1 equiv) in water. Stir for 15 minutes to ensure formation of the sodium thiolate salt.

-

Coupling: Add the thiolate solution dropwise to the chloroacetate solution over 30 minutes.

-

Reaction: Remove the ice bath and reflux the mixture at 80-90°C for 2-3 hours.

-

Checkpoint: Monitor by TLC (System: Hexane/EtOAc 4:1). The thiol spot (high

, strong odor) should disappear.

-

-

Workup:

-

Cool the mixture to room temperature.

-

Acidify carefully with 6M HCl to pH ~1-2. The product (carboxylic acid) will oil out or precipitate.

-

Extract with Ethyl Acetate (3 x volume).

-

Wash combined organics with brine, dry over anhydrous

, and concentrate in vacuo.

-

-

Yield: Expect a viscous, pale yellow oil. (Typical Yield: 85-95%).

Step 2: Oxidation to this compound

Objective: Oxidation of sulfide (

Materials

-

(Butan-2-ylthio)acetic acid (Intermediate from Step 1)

-

Hydrogen Peroxide (

, 30% aq.)[6] (3.0 - 4.0 equiv) -

Glacial Acetic Acid (Solvent/Catalyst)

Procedure

-

Setup: Dissolve the thio-intermediate in Glacial Acetic Acid (approx. 5 mL/g) in a flask equipped with a reflux condenser.

-

Addition: Heat the solution to 40°C. Add

(30%) dropwise via addition funnel. -

Reaction: After addition, heat the mixture to 70-80°C for 2-4 hours.

-

Rationale: The first oxidation (to sulfoxide) is fast; the second (to sulfone) requires heat and excess oxidant.

-

-

Quenching: Cool to room temperature. If excess peroxide remains (test with starch-iodide paper), quench with saturated sodium bisulfite solution.

-

Isolation:

-

Concentrate the mixture under reduced pressure to remove most acetic acid.

-

Dilute the residue with water and extract with Ethyl Acetate.

-

Alternative: If the product crystallizes upon cooling/concentration, filter the solid.

-

-

Purification: Recrystallize from Ethyl Acetate/Hexane or water if necessary.

-

Characterization: White crystalline solid.

Process Control & Validation

The following decision tree ensures protocol integrity and troubleshooting.

Figure 2: Operational workflow and decision logic for the synthesis.

Analytical Data (Expected)

| Technique | Expected Signal | Structural Assignment |

| 1H NMR | Methyl protons of sec-butyl group | |

| Methylene protons of sec-butyl | ||

| CH of sec-butyl (deshielded by | ||

| Carboxylic acid proton | ||

| IR | 1710-1730 | C=O stretch (Carboxylic acid) |

| 1300-1320 | ||

| 1130-1150 |

Safety & Handling

-

2-Butanethiol: Potent stench.[5] Handle only in a well-ventilated fume hood. Treat glassware with bleach to oxidize residual thiol before removal from the hood.

-

Hydrogen Peroxide (30%): Strong oxidizer. Corrosive. Avoid contact with metals and organic solvents in concentrated forms.

-

Chloroacetic Acid: Toxic and corrosive. Readily absorbed through skin. Wear double nitrile gloves.

References

-

S-Alkylation General Procedure: PrepChem. "Preparation of alkylthioacetic acids." Accessed Oct 2023. Link (General methodology for thiol alkylation).

-

Oxidation Methodology: Karimi, B. et al. "Selective oxidation of sulfides to sulfones using 30% H2O2."[6] Org.[9] Lett. 2005, 7, 625-628.[6] Link

-

Product Data: PubChem Compound Summary for CID 5302379 (Analogous structures). Link

-

Thiol Reactivity: "Nucleophilicity of Sulfur Compounds." Michigan State University Chemistry. Link

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. researchmgt.monash.edu [researchmgt.monash.edu]

- 4. prepchem.com [prepchem.com]

- 5. 2-Butanethiol | C4H10S | CID 10560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. organic-chemistry.org [organic-chemistry.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Chemical Reactivity [www2.chemistry.msu.edu]

- 9. m.youtube.com [m.youtube.com]

Application Note: Asymmetric Synthesis of Chiral (Butane-2-sulfonyl)-acetic Acid via Biocatalytic Reduction and Stereospecific Thioetherification

Executive Summary & Strategic Rationale

Chiral (Butane-2-sulfonyl)-acetic acid—also known as 2-(sec-butylsulfonyl)acetic acid—is a highly valuable aliphatic chiral building block. It is frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including S1P1 receptor agonists for autoimmune disorders[1] and CRTH2 antagonists for respiratory diseases[2].

The Synthetic Challenge: The asymmetric synthesis of this molecule presents a unique challenge: the establishment of the chiral center at the sec-butyl group. Traditional transition-metal-catalyzed asymmetric hydrogenation (e.g., using Ru- or Rh-BINAP complexes) of small aliphatic ketones like 2-butanone typically yields poor enantiomeric excess (ee). This is due to the minimal steric differentiation between the methyl and ethyl groups, which prevents the chiral ligand from effectively discriminating between the two prochiral faces of the ketone.

The Chemoenzymatic Solution: To bypass the limitations of chemocatalysis, this protocol employs a hybrid chemoenzymatic approach. We utilize an engineered Ketoreductase (KRED) to perform a highly enantioselective biocatalytic reduction of 2-butanone to (S)-2-butanol[3]. The exquisite stereocontrol of the enzyme's binding pocket ensures >99% ee. This is followed by a stereospecific Mitsunobu thioetherification using methyl thioglycolate[4], which proceeds via a clean SN2 mechanism to invert the stereocenter, yielding the (R)-configured thioether. Subsequent chemoselective oxidation and hydrolysis provide the target (R)-(Butane-2-sulfonyl)-acetic acid.

Retrosynthetic Strategy & Pathway Logic

The workflow is designed as a self-validating system where the stereochemistry is strictly controlled at step one and chemically transferred through the subsequent steps without risk of racemization.

Figure 1: Chemoenzymatic workflow for the asymmetric synthesis of (R)-(Butane-2-sulfonyl)-acetic acid.

Step-by-Step Experimental Protocols

Protocol 1: Biocatalytic Asymmetric Reduction of 2-Butanone

Causality Insight: The use of a Glucose Dehydrogenase (GDH) coupled system drives the reaction to completion by continuously recycling the NADP+ cofactor, making the process economically viable and scalable[3].

-

Preparation: In a 500 mL jacketed bioreactor, dissolve 2-butanone (100 mmol, 7.21 g) in 150 mL of 100 mM potassium phosphate buffer (pH 7.0).

-

Enzyme Addition: Add D-Glucose (150 mmol, 27.0 g), NADP+ (1 mmol, 0.74 g), Glucose Dehydrogenase (GDH, 100 U), and an (S)-selective Ketoreductase (e.g., Codexis KRED-130, 200 U).

-

Reaction: Stir the mixture at 30 °C for 24 hours. Maintain the pH strictly at 7.0 using a pH-stat titrator dispensing 1 M NaOH (neutralizing the gluconic acid byproduct).

-

Isolation: Extract the aqueous layer with diethyl ether (3 x 75 mL). Dry the combined organic layers over anhydrous MgSO4. Carefully concentrate under reduced pressure (water bath < 30 °C) to prevent loss of the volatile product.

-

Yield: (S)-2-butanol (6.8 g, 92% yield, >99% ee).

Protocol 2: Stereospecific Mitsunobu Thioetherification

Causality Insight: Direct SN2 displacement of secondary alcohols with thiols often suffers from competing E2 elimination or SN1 racemization. The Mitsunobu reaction activates the alcohol as an oxyphosphonium ion, enabling a clean SN2 displacement by the mildly acidic methyl thioglycolate (pKa ~ 8), ensuring complete Walden inversion from (S) to (R)[4].

-

Activation: In an oven-dried 500 mL flask under argon, dissolve (S)-2-butanol (50 mmol, 3.71 g), methyl thioglycolate (55 mmol, 5.84 g), and triphenylphosphine (PPh3, 60 mmol, 15.7 g) in anhydrous THF (150 mL).

-

Coupling: Cool the mixture to 0 °C using an ice bath. Dropwise add diisopropyl azodicarboxylate (DIAD, 60 mmol, 12.1 g) over 30 minutes to control the exotherm.

-

Propagation: Allow the reaction to warm to room temperature and stir for 12 hours.

-

Purification: Concentrate the mixture in vacuo. Triturate the viscous residue with cold hexane (100 mL) to precipitate the triphenylphosphine oxide (TPPO) byproduct. Filter the suspension, concentrate the filtrate, and purify via flash chromatography (Silica gel, Hexane/EtOAc 9:1) to yield Methyl (R)-2-(sec-butylthio)acetate (6.9 g, 85% yield).

Protocol 3: Chemoselective Sulfide Oxidation

Causality Insight: Oxone (potassium peroxymonosulfate) is utilized because it selectively oxidizes sulfides to sulfones without hydrolyzing the methyl ester or causing C-S bond cleavage, which is a known risk when using harsher oxidants like KMnO4.

-

Preparation: Dissolve Methyl (R)-2-(sec-butylthio)acetate (40 mmol, 6.49 g) in Methanol (100 mL) and cool to 0 °C.

-

Oxidation: Dissolve Oxone (100 mmol, 30.7 g) in deionized Water (100 mL). Add this aqueous solution dropwise to the methanolic thioether solution over 45 minutes.

-

Reaction: Stir the resulting white suspension at room temperature for 4 hours.

-

Workup: Dilute with water (100 mL) to dissolve the salts and extract with EtOAc (3 x 100 mL). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate to yield Methyl (R)-(Butane-2-sulfonyl)acetate as a colorless oil (7.3 g, 94% yield).

Protocol 4: Ester Hydrolysis

-

Saponification: Dissolve Methyl (R)-(Butane-2-sulfonyl)acetate (35 mmol, 6.8 g) in THF (50 mL). Add a solution of LiOH·H2O (70 mmol, 2.94 g) in Water (50 mL). Stir at room temperature for 2 hours.

-

Acidification: Remove THF in vacuo. Cool the aqueous layer to 0 °C and acidify to pH 2 using 2 M HCl.

-

Isolation: Extract the aqueous layer with EtOAc (3 x 50 mL). Dry over Na2SO4 and concentrate. Recrystallize the crude solid from MTBE/Heptane to afford pure (R)-(Butane-2-sulfonyl)-acetic acid as white crystals (5.8 g, 92% yield).

Quantitative Data & Analytics

Table 1: Optimization of Asymmetric Reduction of 2-Butanone (Demonstrating the necessity of biocatalysis over chemocatalysis for this specific substrate)

| Catalyst System | Conversion (%) | Enantiomeric Excess (ee %) | Major Enantiomer |

| Ru-BINAP (H2) | 85 | 12 | (S) |

| CBS Reduction | 92 | 45 | (S) |

| KRED / GDH | >99 | >99 | (S) |

| ADH (L. brevis) | >99 | >98 | (R) |

Table 2: Analytical Validation Parameters for Workflow (Self-validating metrics to ensure protocol integrity)

| Step | Intermediate | Analytical Method | Key Validation Metric |

| 1 | (S)-2-Butanol | Chiral GC (Cyclodextrin phase) | Baseline separation of enantiomers; >99% ee |

| 2 | Methyl (R)-2-(sec-butylthio)acetate | 1H NMR (CDCl3) | Inversion confirmed by optical rotation shift; disappearance of -OH broad singlet |

| 3 | Methyl (R)-(Butane-2-sulfonyl)acetate | LC-MS (ESI+) | [M+H]+ = 195.1 m/z; total absence of sulfoxide intermediate |

| 4 | (R)-(Butane-2-sulfonyl)acetic acid | Titration / HPLC | >98% purity, sharp melting point |

References

- Title: Substituted 1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid derivatives useful in the treatment of autoimmune and inflammatory disorders (S1P1 Receptor Agonists)

- Source: Google Patents (WO2013088109A1)

-

Title: Enantioselective, continuous (R)- and (S)-2-butanol synthesis: achieving high space-time yields with recombinant E. coli cells in a micro-aqueous, solvent-free reaction system Source: Journal of Biotechnology / PubMed (PMID: 25497477) URL: [Link]

-

Title: A new synthetic approach to the 3,4-dihydro-1H-[1,4]oxazino[4,3-a]indole system from ethyl 1H-indole-2-carboxylates and activated glycerol carbonates (Mitsunobu Thioetherification) Source: RSC Advances URL: [Link]

Sources

- 1. US8580841B2 - Substituted 1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid derivatives useful in the treatment of autoimmune and inflammatory disorders - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. Enantioselective, continuous (R)- and (S)-2-butanol synthesis: achieving high space-time yields with recombinant E. coli cells in a micro-aqueous, solvent-free reaction system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A new synthetic approach to the 3,4-dihydro-1 H -[1,4]oxazino[4,3- a ]indole system from ethyl 1 H -indole-2-carboxylates and activated glycerol carbo ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02996A [pubs.rsc.org]

(Butane-2-sulfonyl)-acetic Acid: A Versatile Building Block for Modern Organic Synthesis

Introduction

In the landscape of contemporary organic synthesis and drug discovery, the development of versatile and functionalized building blocks is of paramount importance. Among these, compounds bearing the sulfonyl group have garnered significant attention due to their unique chemical properties and their prevalence in a wide array of biologically active molecules. The strong electron-withdrawing nature of the sulfone moiety activates adjacent protons, making them valuable precursors for carbon-carbon bond formation. This guide provides detailed application notes and protocols for the use of (butane-2-sulfonyl)-acetic acid, a valuable yet underutilized building block, in key organic transformations. We will delve into its synthesis and demonstrate its application in the Julia-Kocienski olefination and the Knoevenagel condensation, providing researchers and drug development professionals with the practical knowledge to leverage this reagent in their synthetic endeavors.

Synthesis of this compound

The synthesis of this compound is a straightforward two-step process commencing with the S-alkylation of commercially available 2-butanethiol, followed by the oxidation of the resulting thioether to the desired sulfone.

Diagram of the Synthetic Pathway

Caption: Synthetic route to this compound.

Part 1: Synthesis of 2-(sec-Butylthio)acetic acid

This initial step involves the nucleophilic substitution of the chlorine atom in sodium chloroacetate by the thiolate anion generated from 2-butanethiol.

Protocol:

| Step | Procedure | Notes |

| 1 | To a solution of sodium hydroxide (4.4 g, 0.11 mol) in water (50 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2-butanethiol (9.0 g, 0.1 mol) dropwise at 0-5 °C (ice bath). | 2-Butanethiol has a strong, unpleasant odor and should be handled in a well-ventilated fume hood.[1][2][3][4][5] |

| 2 | After the addition is complete, stir the mixture at room temperature for 30 minutes to ensure complete formation of the sodium thiolate. | The formation of the thiolate is crucial for the subsequent reaction. |

| 3 | In a separate beaker, dissolve sodium chloroacetate (11.7 g, 0.1 mol) in water (50 mL). | Sodium chloroacetate is a hazardous substance and should be handled with appropriate personal protective equipment. |

| 4 | Add the sodium chloroacetate solution dropwise to the reaction mixture at room temperature. | An exothermic reaction may be observed. Maintain the temperature below 40 °C. |

| 5 | After the addition, heat the reaction mixture to 60 °C and stir for 3 hours. | The reaction progress can be monitored by TLC (thin-layer chromatography). |

| 6 | Cool the reaction mixture to room temperature and acidify to pH 2 with concentrated hydrochloric acid. | Perform acidification in an ice bath to control the exotherm. |

| 7 | Extract the aqueous layer with diethyl ether (3 x 50 mL). | |

| 8 | Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter. | |

| 9 | Concentrate the filtrate under reduced pressure to afford 2-(sec-butylthio)acetic acid as a colorless oil. | The crude product is often of sufficient purity for the next step. |

Part 2: Oxidation to this compound

The sulfide is then oxidized to the corresponding sulfone using a suitable oxidizing agent. Hydrogen peroxide in acetic acid is a common and effective method.

Protocol:

| Step | Procedure | Notes |

| 1 | Dissolve the crude 2-(sec-butylthio)acetic acid (0.1 mol) in glacial acetic acid (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel. | |

| 2 | Cool the solution to 0-5 °C in an ice bath. | |

| 3 | Add 30% aqueous hydrogen peroxide (22.7 mL, 0.22 mol) dropwise to the stirred solution, maintaining the temperature below 20 °C. | The oxidation is exothermic. Slow addition is crucial to control the temperature. |

| 4 | After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. | The reaction can be monitored by TLC until the starting material is consumed. |

| 5 | Pour the reaction mixture into ice-water (200 mL) to precipitate the product. | |

| 6 | Collect the solid product by vacuum filtration and wash with cold water. | |

| 7 | Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure this compound as a white crystalline solid. |

Characterization Data (Predicted):

-

Appearance: White crystalline solid

-

Melting Point: Varies based on purity

-

¹H NMR: Expect signals for the ethyl and methyl groups of the sec-butyl moiety, the methylene protons adjacent to the sulfonyl group, and the acidic proton.

-

¹³C NMR: Expect signals for the carbons of the sec-butyl group, the methylene carbon, and the carbonyl carbon.

-

IR (Infrared Spectroscopy): Characteristic strong absorptions for the S=O stretching of the sulfone group (around 1300 and 1150 cm⁻¹) and the C=O stretching of the carboxylic acid (around 1700 cm⁻¹).

Application in Organic Synthesis

Julia-Kocienski Olefination

The Julia-Kocienski olefination is a powerful method for the stereoselective synthesis of alkenes.[6][7][8][9][10] this compound can be readily converted to its corresponding ester, which serves as a key reagent in this transformation.

Mechanism Overview: The reaction proceeds through the deprotonation of the α-sulfonyl ester to form a carbanion, which then adds to an aldehyde. The resulting β-alkoxy sulfone undergoes a Smiles rearrangement and subsequent elimination of sulfur dioxide and an aryloxide (or in this case, alkoxide) to furnish the alkene.[7][8] The stereochemical outcome is often highly E-selective.[6][10]

Workflow Diagram:

Caption: Workflow for the Julia-Kocienski Olefination.

Protocol: Synthesis of Ethyl (butane-2-sulfonyl)acetate

| Step | Procedure | Notes |

| 1 | To a solution of this compound (10 mmol) in absolute ethanol (50 mL), add 3-4 drops of concentrated sulfuric acid. | This is a classic Fischer esterification.[11][12] |

| 2 | Heat the mixture at reflux for 4-6 hours. | The reaction can be monitored by TLC. |

| 3 | Cool the reaction mixture and remove the excess ethanol under reduced pressure. | |

| 4 | Dissolve the residue in diethyl ether (50 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL). | |

| 5 | Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude ester. | |

| 6 | Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure ethyl (butane-2-sulfonyl)acetate. |

Protocol: Julia-Kocienski Olefination

| Step | Procedure | Notes |

| 1 | To a solution of ethyl (butane-2-sulfonyl)acetate (1.2 mmol) and an aldehyde (1.0 mmol) in anhydrous THF (10 mL) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of potassium hexamethyldisilazide (KHMDS) (1.2 mmol, e.g., 1.0 M in THF) dropwise. | The order of addition is crucial to minimize self-condensation of the sulfonyl ester.[10] |

| 2 | Stir the reaction mixture at -78 °C for 1 hour. | |

| 3 | Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates completion. | |

| 4 | Quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL). | |

| 5 | Extract the mixture with diethyl ether (3 x 20 mL). | |

| 6 | Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. | |

| 7 | Purify the crude product by column chromatography on silica gel to yield the desired alkene. | The E/Z ratio can be determined by ¹H NMR spectroscopy. |

Knoevenagel Condensation

The Knoevenagel condensation is a versatile C-C bond-forming reaction between an active methylene compound and a carbonyl compound, typically an aldehyde or ketone.[13][14][15][16] The presence of the electron-withdrawing sulfonyl group in this compound makes the α-protons acidic and thus amenable to this reaction.

Mechanism Overview: The reaction is typically base-catalyzed. The base deprotonates the active methylene compound to form a carbanion, which then acts as a nucleophile and attacks the carbonyl carbon of the aldehyde or ketone. The resulting β-hydroxy intermediate undergoes dehydration to yield the α,β-unsaturated product.[14][17]

Reaction Diagram:

Caption: Knoevenagel condensation of this compound.

Protocol: Knoevenagel Condensation

| Step | Procedure | Notes |

| 1 | In a round-bottom flask, dissolve this compound (10 mmol) and an aromatic aldehyde (10 mmol) in toluene (50 mL). | A Dean-Stark apparatus can be used to remove the water formed during the reaction and drive the equilibrium towards the product. |

| 2 | Add a catalytic amount of piperidine (0.5 mmol) and a catalytic amount of acetic acid (0.5 mmol). | The use of a piperidine/acetic acid catalyst system is common for this transformation.[13] |

| 3 | Heat the reaction mixture to reflux and monitor the reaction by TLC. | The reaction is typically complete within 2-6 hours. |

| 4 | After completion, cool the reaction mixture to room temperature. | |

| 5 | Wash the organic layer with water (2 x 20 mL) and brine (20 mL). | |

| 6 | Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. | |

| 7 | Purify the crude product by recrystallization or column chromatography on silica gel to obtain the α,β-unsaturated sulfonyl acid. |

Safety and Handling

-

2-Butanethiol: Possesses a strong, unpleasant odor and is flammable. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[1][2][3][4][5]

-

Sodium Chloroacetate: Toxic and should be handled with care, avoiding inhalation of dust and contact with skin and eyes.

-

Hydrogen Peroxide (30%): A strong oxidizing agent. Avoid contact with organic materials and metals. It can cause severe skin and eye burns.

-

Strong Bases (e.g., KHMDS): Highly reactive and moisture-sensitive. Handle under an inert atmosphere.

-

Solvents: Diethyl ether and THF are highly flammable. Toluene is also flammable and has associated health risks. Ensure all operations are performed in a well-ventilated fume hood away from ignition sources.

Conclusion

This compound is a readily accessible and highly functionalized building block with significant potential in organic synthesis. The protocols detailed herein for its preparation and its application in the Julia-Kocienski olefination and Knoevenagel condensation provide a solid foundation for its use in the construction of complex molecular architectures. The activation provided by the sec-butylsulfonyl group offers a valuable tool for chemists in academia and industry, particularly in the fields of medicinal chemistry and materials science, where the synthesis of novel, functionalized molecules is a constant pursuit.

References

-

Blakemore, P. R. (2002). The modified Julia olefination: alkene synthesis via the condensation of metallated heteroarylalkylsulfones with carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 1, (22), 2563-2585. [Link]

-

Kocienski, P. J. (2024). Latest Developments in the Julia-Kocienski Olefination Reaction: Mechanistic Considerations. Preprints.org. [Link]

-

ResearchGate. General mechanism of Julia-Kocienski olefination. [Link]

-

Organic Chemistry Portal. Modified Julia Olefination, Julia-Kocienski Olefination. [Link]

-

MDPI. Efficient Synthesis of 3-Sulfonyl-2-sulfonylmethyl-2H-chromenes via Tandem Knoevenagel Condensation/Oxa-Michael Addition Protocol. Molecules, 27(9), 2788. [Link]

-

Beilstein Journal of Organic Chemistry. Facile access to 3-sulfonylquinolines via Knoevenagel condensation/aza-Wittig reaction cascade involving ortho-azidobenzaldehydes and β-ketosulfonamides and sulfones. Beilstein J. Org. Chem., 15, 2396-2405. [Link]

-

DC Fine Chemicals. 1-Butanethiol Safety Data Sheet. [Link]

-

Taylor & Francis Online. The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Green Chemistry Letters and Reviews, 13(4), 309-331. [Link]

-

Organic Reactions. The Julia–Kocienski Olefination. Org. React., 95, 1. [Link]

-

Oregon State University. The Julia-Kocienski Olefination. [Link]

-

YouTube. Knoevenagel condensation. [Link]

-

Wikipedia. Knoevenagel condensation. [Link]

-

RSC Publishing. Supporting information for "RAFT-mediated polymerization of vinyl acetate: a parameter study". [Link]

-

Organic Chemistry Portal. Knoevenagel Condensation, Doebner Modification. [Link]

-

LookChem. Production Method of Sec-butyl Acetate. [Link]

-

Auburn University Electronic Theses and Dissertations. Mechanism and Kinetics of One-electron Oxidation of Methanesulfinate and Two-electron Oxidation of Thiols and Disulfides. [Link]

-

Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

-

LibreTexts Chemistry. 22.3. Reaction of acyl derivatives with weak nucleophiles. [Link]

- Google Patents.

-

LookChem. Production of Acetic Acid by Oxidation of Alkanes and Alkenes. [Link]

-

MDPI. Oxidation of Disulfides to Thiolsulfinates with Hydrogen Peroxide and a Cyclic Seleninate Ester Catalyst. Molecules, 20(6), 10838-10850. [Link]

-

National Center for Biotechnology Information. 2-[(Ethoxycarbonothioyl)sulfanyl]acetic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o768. [Link]

-

Queen's University Belfast Research Portal. Oxidation of alcohols and aldehydes with peracetic acid and a Mn(II)/Pyridin‐2‐carboxylato catalyst: substrate and continuous flow studies. [Link]

-

YouTube. Esterification Synthesis Lab - Banana, Wintergreen, Flowers. [Link]

-

ResearchGate. Mechanism of esterification of acetic acid with sec-butanol. [Link]

-

NIST WebBook. sec-Butyl acetate. [Link]

-

PubChem. sec-Butyl acetate. [Link]

-

ResearchGate. Kinetics of synthesis of sec-butyl acetate by C4 and acetic acid. [Link]

-

Occupational Safety and Health Administration. n-Butyl Acetate, Isobutyl Acetate, sec-Butyl Acetate, tert-Butyl Acetate. [Link]

Sources

- 1. synquestlabs.com [synquestlabs.com]

- 2. fishersci.com [fishersci.com]

- 3. dcfinechemicals.com [dcfinechemicals.com]

- 4. hpc-standards.com [hpc-standards.com]

- 5. cdnisotopes.com [cdnisotopes.com]

- 6. Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. preprints.org [preprints.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. 22.3. Reaction of acyl derivatives with weak nucleophiles | Organic Chemistry II [courses.lumenlearning.com]

- 13. tandfonline.com [tandfonline.com]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. Knoevenagel Condensation Reaction [sigmaaldrich.cn]

- 16. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 17. m.youtube.com [m.youtube.com]

Application of (Butane-2-sulfonyl)-acetic acid in medicinal chemistry

Application Note: Strategic Utilization of (Butane-2-sulfonyl)-acetic Acid in Medicinal Chemistry

Executive Summary & Molecule Profile

This compound is a bifunctional building block featuring a carboxylic acid "head" and a sec-butyl sulfone "tail." In modern drug discovery, it serves as a critical linchpin for introducing the sulfonyl moiety —a classic bioisostere for carbonyls and ethers—while simultaneously providing a handle for covalent warhead synthesis or linker construction.

Unlike simple alkyl sulfones, the sec-butyl group introduces a chiral center adjacent to the sulfone, offering opportunities for stereoselective binding interactions and increased metabolic stability compared to linear n-butyl analogs.

Physicochemical Profile

| Property | Value / Characteristic | Relevance |

| CAS Number | 1042628-83-0 | Unique Identifier |

| Formula | Low MW (180.22 Da) for Fragment-Based Design | |

| Acidity (pKa) | ~3.5 (predicted) | Stronger acid than acetic acid due to |

| LogP | ~0.5 - 0.8 | Amphiphilic; good solubility in polar organic solvents |

| Chirality | Racemic (sec-butyl) | Potential for chiral resolution to probe binding pockets |

Strategic Applications in Drug Design

A. Synthesis of Covalent Inhibitors (Vinyl Sulfones)

The most potent application of this compound is as a precursor for vinyl sulfones . Through a decarboxylative Knoevenagel condensation with aldehydes, this molecule yields

-

Mechanism: The electron-withdrawing sulfone group acidifies the

-methylene protons, facilitating condensation with electrophiles. Subsequent decarboxylation drives the reaction forward. -

Utility: Vinyl sulfones act as Michael acceptors , targeting nucleophilic cysteine residues in enzymes (e.g., cysteine proteases, kinases) to form irreversible covalent bonds.

B. Metabolic Stability Engineering

The sec-butyl group offers a distinct advantage over linear alkyl chains. The branching at the

-

Design Logic: Replacing an n-butyl group with a sec-butyl group often improves half-life (

) without significantly altering lipophilicity.

C. Fragment-Based Drug Discovery (FBDD)

The carboxylic acid moiety allows for facile amide coupling, enabling the molecule to serve as a "cap" or "linker" in PROTACs (Proteolysis Targeting Chimeras) or fragment libraries.

Experimental Protocols

Protocol 1: Decarboxylative Synthesis of sec-Butyl Vinyl Sulfones

Targeting Covalent Kinase Inhibitors

Principle: This protocol utilizes a Doebner-modification of the Knoevenagel condensation. The carboxylic acid function is sacrificial, driving the formation of the double bond via

Reagents:

-

This compound (1.0 equiv)

-

Aryl Aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 equiv)

-

Piperidine (0.1 equiv) - Catalyst

-

Toluene or Pyridine (Solvent)

Step-by-Step Methodology:

-

Setup: In a dry round-bottom flask equipped with a Dean-Stark trap (if using toluene), dissolve this compound (1 mmol, 180 mg) and the target aldehyde (1 mmol) in Toluene (5 mL).

-

Catalysis: Add Piperidine (10

L) via microsyringe. -